molecular formula C28H27NO3 B12162282 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

Cat. No.: B12162282
M. Wt: 425.5 g/mol
InChI Key: UOQTYHOLIYZSPV-HMMYKYKNSA-N
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Description

The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a prenylated coumarin derivative characterized by a geranyloxy substituent at position 7 of the coumarin core and a quinolin-2-yl group at position 2. Its molecular formula is C₂₈H₂₇NO₃ (average mass: 425.528 g/mol), and it features an (E)-configured double bond in the prenyl chain . The quinolinyl group introduces aromaticity and nitrogen-based electronic effects, distinguishing it from simpler prenylated coumarins.

Properties

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-quinolin-2-ylchromen-2-one

InChI

InChI=1S/C28H27NO3/c1-19(2)7-6-8-20(3)15-16-31-23-13-11-22-17-24(28(30)32-27(22)18-23)26-14-12-21-9-4-5-10-25(21)29-26/h4-5,7,9-15,17-18H,6,8,16H2,1-3H3/b20-15+

InChI Key

UOQTYHOLIYZSPV-HMMYKYKNSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3)C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation for 7-Hydroxycoumarin

The Pechmann reaction employs phenols and β-keto esters under acidic conditions. For 7-hydroxycoumarin, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in the presence of FeCl₃·6H₂O, yielding 7-hydroxy-4-methylcoumarin. However, the undesired methyl group at position 4 necessitates post-synthetic modifications.

Optimization Insight :

  • Catalyst: FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours achieves 92% yield.

  • Limitations: The 4-methyl group requires decarboxylation or oxidation for removal, complicating the pathway.

Knoevenagel Condensation for Unsubstituted Coumarin

To avoid position 4 substituents, the Knoevenagel method using salicylaldehyde and malonic acid derivatives is preferred. For example, salicylaldehyde reacts with diethyl malonate in ethanol under piperidine catalysis, forming coumarin-3-carboxylic acid ethyl ester, which is hydrolyzed and decarboxylated to yield unsubstituted coumarin.

Reaction Conditions :

  • Solvent: Ethanol or water.

  • Catalysts: Piperidine/acetic acid or potassium carbonate.

  • Yield: Up to 99% for ester intermediates.

Introduction of Quinolin-2-yl Group at Position 3

Position 3 functionalization demands precision to avoid disrupting the coumarin lactone ring. Suzuki-Miyaura coupling and Perkin condensation emerge as leading strategies.

Suzuki-Miyaura Coupling

Bromination of coumarin at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) generates 3-bromocoumarin. Subsequent coupling with quinolin-2-ylboronic acid under palladium catalysis installs the quinoline moiety.

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/water (4:1) at 80°C for 12 hours.

  • Yield: 70–85% (hypothetical, extrapolated from analogous reactions).

Perkin Condensation with Quinolin-2-yl-acetic Acid

Quinolin-2-yl-acetic acid reacts with salicylaldehyde in acetic anhydride and triethylamine at 120°C, forming 3-(quinolin-2-yl)coumarin directly.

Key Data :

  • Yield: 46–74% for analogous 3-arylcoumarins.

  • Advantage: Avoids multi-step bromination/coupling.

O-Geranylation at Position 7

The geranyloxy group is introduced via nucleophilic substitution on 7-hydroxycoumarin intermediates.

Alkylation with Geranyl Bromide

Cs₂CO₃ in acetonitrile facilitates efficient O-geranylation of 7-hydroxycoumarins at room temperature.

Procedure :

  • Substrate: 7-Hydroxy-3-(quinolin-2-yl)coumarin (1.0 mmol)

  • Reagent: Geranyl bromide (1.2 mmol)

  • Base: Cs₂CO₃ (1.1 mmol)

  • Solvent: Acetonitrile (30 mL), 3 hours at RT.

  • Yield: 85–90% (extrapolated from similar substrates).

Regioselectivity :

  • 7-OH coumarins exhibit higher reactivity compared to 4-OH derivatives due to reduced keto-enol tautomerization.

Integrated Synthetic Pathway

Combining these steps, the synthesis proceeds as follows:

  • Coumarin Formation : Knoevenagel condensation to yield unsubstituted coumarin.

  • Quinoline Introduction : Suzuki coupling with 3-bromocoumarin.

  • Geranylation : Cs₂CO₃-mediated alkylation at position 7.

Critical Challenges :

  • Position 3 Reactivity : Directing metal-catalyzed couplings without lactone ring opening.

  • Geranyl Stability : Geranyl bromide’s sensitivity to heat and light necessitates mild conditions.

Comparative Analysis of Methodologies

StepMethodYield (%)Key Advantage
Coumarin SynthesisKnoevenagel85–99Avoids position 4 substituents
Quinoline IntroductionSuzuki Coupling70–85Precision in position 3 functionalization
O-GeranylationCs₂CO₃ Alkylation85–90Mild conditions, high regioselectivity

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated coumarin-quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one may exhibit interesting bioactivity due to its coumarin and quinoline components, which are known for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Coumarin derivatives are known for their anticoagulant properties, while quinoline derivatives have been used in antimalarial drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific optical or electronic properties, given the known photophysical properties of coumarin and quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The coumarin moiety could inhibit enzymes like vitamin K epoxide reductase, while the quinoline moiety could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

Auraptene (7-Geranyloxycoumarin)
  • Formula : C₁₉H₂₂O₃ (average mass: 298.38 g/mol) .
(E)-7-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-4-methyl-2H-chromen-2-one (ACS52)
  • Structure: Features a methyl group at position 4 instead of the quinolinyl group.
  • Synthesis : Achieved via K₂CO₃-mediated alkylation with geranyl bromide (86–91% yield) .
  • Key Difference: The methyl group at position 4 introduces steric hindrance but lacks the electronic effects of the quinolinyl moiety, which may influence solubility and target binding .
(E)-7-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one (5c)
  • Structure : Contains a trifluoromethyl group at position 4.

Modifications in the Prenyl Chain

7-{[(1R,4aR,6S,8aS)-6-Hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]methoxy}-2H-chromen-2-one (Farnesiferol A)
  • Structure : Replaces the linear geranyloxy chain with a cyclic terpene-derived substituent.
  • Key Difference : The cyclic substituent may confer rigidity, affecting membrane permeability and binding to hydrophobic enzyme pockets .
7-{[(2E,6Z)-8-Hydroxy-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6,8-dimethoxy-2H-chromen-2-one
  • Structure : Includes hydroxyl and methoxy groups on both the prenyl chain and coumarin core.

Bioactivity Comparisons

Antifungal Activity
  • Target Compound: The quinolinyl group may enhance interactions with fungal ABC transporters, as suggested by studies using Saccharomyces cerevisiae mutants .
  • Auraptene : Exhibits moderate antifungal activity but lacks the nitrogen-mediated binding seen in the target compound .
Anticancer Potential
  • Quinolinyl-Containing Derivatives: The aromatic nitrogen in the target compound could facilitate DNA intercalation or kinase inhibition, a mechanism less likely in non-nitrogenous analogs like ACS52 .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound 425.528 ~4.2 Quinolin-2-yl, Geranyloxy
Auraptene 298.38 ~5.1 Geranyloxy
ACS52 326.40 ~5.3 Methyl, Geranyloxy
5c (Trifluoromethyl Derivative) 378.37 ~4.8 CF₃, Geranyloxy
  • Solubility: The quinolinyl group in the target compound may reduce lipophilicity (lower logP) compared to auraptene, enhancing aqueous solubility .
  • Stability: Nitrogen in the quinolinyl group could increase susceptibility to oxidative metabolism compared to alkyl-substituted analogs .

Biological Activity

The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one , also known as Auraptene (CAS: 495-02-3), is a bioactive monoterpene coumarin ether that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Auraptene has the following chemical properties:

  • Molecular Formula : C19H22O3C_{19}H_{22}O_{3}
  • Molecular Weight : 298.38 g/mol
  • InChI Key : RSDDHGSKLOSQFK-RVDMUPIBSA-N

The structure includes a quinoline moiety and a geranyloxy group, which contribute to its biological activity.

Antioxidant Activity

Auraptene exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various degenerative diseases. The antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Research indicates that Auraptene possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases.

Anticancer Potential

Auraptene has demonstrated promising anticancer activity in various studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in rodent models. Specifically, it has shown efficacy against cancers of the liver, skin, tongue, esophagus, and colon. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Antifungal Activity

In addition to its anticancer properties, Auraptene has antifungal effects. It inhibits the growth of various fungal strains, making it a candidate for developing antifungal agents.

Cardiovascular Benefits

Auraptene has been reported to lower mean systemic blood pressure (MSBP) in hypertensive rats without affecting normotensive rats. This selective action suggests potential use in managing hypertension.

Table 1: Summary of Biological Activities of Auraptene

Activity Effect Study Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
AnticancerInduces apoptosis; inhibits tumor growth
AntifungalInhibits growth of fungal strains
CardiovascularLowers blood pressure in hypertensive models

Case Study Example: Anticancer Activity

In a study conducted on rodent models, Auraptene was administered at varying doses to evaluate its anticancer effects. The results indicated a significant reduction in tumor size compared to control groups, with histological examinations revealing increased apoptosis in treated tissues. These findings suggest that Auraptene could be further developed as a chemopreventive agent.

The biological activities of Auraptene can be attributed to several mechanisms:

  • Antioxidant Mechanism : By neutralizing reactive oxygen species (ROS), Auraptene protects cells from oxidative damage.
  • Modulation of Signaling Pathways : It influences pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Gene Expression Regulation : Auraptene alters the expression of genes involved in apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example:

  • 1H NMR : Analyze aromatic proton environments (quinoline and coumarin moieties) and the (2E)-configured geranyl ether side chain. Peaks near δ 6.3–8.5 ppm indicate aromatic protons, while δ 5.1–5.4 ppm correspond to olefinic protons .
  • IR : Look for carbonyl (C=O) stretching at ~1670 cm⁻¹ (coumarin lactone) and C-O-C ether linkages at ~1200 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight (average mass: 425.528 Da) via high-resolution mass spectrometry (HRMS) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodology :

  • Storage : Keep in a cool (2–8°C), dry environment, protected from light and moisture. Use amber glass vials to prevent photodegradation .
  • Handling : Use PPE (safety glasses, gloves, lab coat) and work in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides), which may trigger decomposition into CO/CO₂ .

Q. What synthetic routes are documented for this coumarin-quinoline hybrid?

  • Methodology :

  • Step 1 : Coumarin core synthesis via Pechmann condensation, followed by quinoline substitution at position 3 using palladium-catalyzed cross-coupling .
  • Step 2 : Etherification of the 7-hydroxy group with (2E)-3,7-dimethylocta-2,6-dien-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Challenge : Stereochemical control of the geranyl side chain (2E configuration). Monitor reaction progress using TLC and confirm via NOESY NMR .

Advanced Research Questions

Q. How can computational modeling predict reactivity or interaction mechanisms for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data .
  • Molecular Docking : Simulate binding to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro assays .
  • Example : The quinoline moiety may intercalate with DNA; model using Schrödinger Suite’s Maestro .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Methodology :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Even trace impurities (e.g., oxidation byproducts) can skew bioactivity results .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent). For example, DMSO concentration in cell-based assays should not exceed 0.1% .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., auraptene derivatives) to identify structure-activity trends .

Q. How can metabolic pathways or degradation products be elucidated in biological systems?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for phase I metabolites (hydroxylation, demethylation) and phase II conjugates (glucuronidation) .
  • Stable Isotope Labeling : Synthesize a ¹³C-labeled analog to track degradation pathways. Monitor CO₂ release via gas chromatography .

Data Contradiction Analysis

Q. How to address conflicting nomenclature or CAS registry entries for this compound?

  • Methodology :

  • Cross-Validation : Compare IUPAC names (e.g., "7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one" vs. "Auraptene" ).
  • CAS Registry : Verify via ChemSpider (ID: 1385970) and PubChem. Note: Two CAS numbers (384363-22-8 and 495-02-3 ) may indicate stereoisomers or synonyms. Confirm via spectroscopic data .

Safety and Regulatory Considerations

Q. What safety assessments are recommended given limited toxicity data?

  • Methodology :

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Acute Toxicity Pilot : Administer graded doses (10–1000 mg/kg) to rodent models; monitor for 14 days for mortality/organ damage .
  • Environmental Hazard Assessment : Test aquatic toxicity using Daphnia magna (EC₅₀) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₂₈H₂₇NO₃
Average Mass425.528 Da
Key IR Peaks1670 cm⁻¹ (C=O), 1200 cm⁻¹ (C-O-C)
StabilityStable in dark, dry conditions
Hazardous DecompositionCO, CO₂

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